Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate chemical properties
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate chemical properties
An In-depth Technical Guide to Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
This guide provides a comprehensive technical overview of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical properties, synthesis, reactivity, and practical applications, grounding all information in established scientific principles and methodologies.
Introduction: A Versatile Piperidine Scaffold
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate, commonly referred to as N-Boc-4-(2-bromoethyl)piperidine, is a bifunctional organic molecule of significant interest in the pharmaceutical industry. Its structure incorporates a piperidine ring, a common motif in many approved drugs, protected by a tert-butyloxycarbonyl (Boc) group. The presence of a primary alkyl bromide in the ethyl side chain provides a reactive handle for introducing this valuable scaffold into more complex molecules.
The strategic combination of a stable, sterically hindered Boc protecting group and a reactive electrophilic center makes this compound an ideal intermediate for constructing novel chemical entities. The Boc group ensures the piperidine nitrogen remains unreactive during initial synthetic steps and can be selectively removed under acidic conditions, allowing for further functionalization. This guide will explore the synthesis, properties, and reactivity that underpin its utility.
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound dictate its handling, storage, and behavior in reactions. The key physicochemical data for tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate are summarized below.
Core Properties
A summary of the compound's essential properties has been compiled from various suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 169457-73-2 | [1][2] |
| Molecular Formula | C₁₂H₂₂BrNO₂ | |
| Molecular Weight | 292.21 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 39.0 °C | |
| Boiling Point | 334.2 °C (Predicted) | |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCBr | [3] |
| InChI Key | CLBWAEYOPRGKBT-UHFFFAOYSA-N | [3] |
| Solubility | Soluble in organic solvents like dichloromethane, ethanol, and ether. |
Spectroscopic Data (Representative)
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¹H-NMR (CDCl₃, 500 MHz): δ (ppm) ~4.10 (br s, 2H, -NCH₂-), ~3.45 (t, 2H, -CH₂Br), ~2.70 (t, 2H, -NCH₂-), ~1.85 (q, 2H, -CH₂CH₂Br), ~1.75 (d, 2H, piperidine), ~1.50-1.60 (m, 1H, piperidine CH), ~1.45 (s, 9H, -C(CH₃)₃), ~1.20 (m, 2H, piperidine).
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¹³C-NMR (CDCl₃, 126 MHz): δ (ppm) ~154.8 (C=O), ~79.5 (C (CH₃)₃), ~44.0 (piperidine CH₂N), ~38.0 (C H₂CH₂Br), ~35.5 (piperidine CH), ~33.0 (*C H₂Br), ~31.5 (piperidine CH₂), ~28.4 (C(C H₃)₃).
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FT-IR (film): ν (cm⁻¹) ~2970, 2860 (C-H stretch), ~1690 (C=O, carbamate), ~1420, ~1365 (C-H bend), ~1250, ~1165 (C-O stretch), ~650 (C-Br stretch).
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Mass Spectrometry (ESI-TOF): m/z calculated for C₁₂H₂₃BrNO₂⁺ ([M+H]⁺) 292.0907, found ~292.0910.
Synthesis and Purification Workflow
The synthesis of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is typically achieved via a two-step process starting from the commercially available tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. This pathway involves the conversion of the primary alcohol to an alkyl bromide.
Synthesis Pathway Overview
The logical flow for the synthesis and subsequent purification is outlined below. The core of this process is a nucleophilic substitution on the activated hydroxyl group.
Caption: General workflow for the synthesis and validation of the title compound.
Detailed Experimental Protocol
This protocol describes a common method for brominating the precursor alcohol using carbon tetrabromide and triphenylphosphine (the Appel reaction).
Materials:
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tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
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Carbon tetrabromide (CBr₄)
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Triphenylphosphine (PPh₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for chromatography
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Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
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Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triphenylphosphine (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
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Causality Insight: This reaction proceeds via the formation of a phosphonium salt intermediate. Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
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Workup and Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
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Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude residue by flash column chromatography on silica gel.[4] A gradient of ethyl acetate in hexanes (e.g., 5% to 20%) is typically effective for eluting the product.
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Self-Validation: TLC analysis of the collected fractions should be performed to isolate the pure product, which can then be verified by spectroscopic methods.
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-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate as a solid.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its two key functional groups: the electrophilic bromoethyl chain and the acid-labile Boc-protecting group.
Primary Reactivity: Nucleophilic Substitution
The primary carbon-bromine bond is highly susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions. This allows for the straightforward attachment of the piperidine-ethyl moiety to other molecules.
Caption: General Sₙ2 reactivity with a generic nucleophile (Nu:⁻).
Common Nucleophiles and Applications:
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Amines (R-NH₂): Forms secondary or tertiary amines, crucial for building ligands for GPCRs or ion channels.
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Alcohols/Phenols (R-OH): Forms ethers, a common linkage in many drug molecules.
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Thiols (R-SH): Forms thioethers, used as stable linkers or pharmacophores.
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Carboxylates (R-COO⁻): Forms esters, which can act as prodrugs.
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Azide (N₃⁻): Forms an alkyl azide, which can be further reduced to a primary amine or used in "click chemistry" (Huisgen cycloaddition).
Secondary Reactivity: Boc-Deprotection
Following the desired Sₙ2 reaction, the Boc group can be efficiently removed using strong acids, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane. This unmasks the piperidine nitrogen, making it available for subsequent reactions like acylation, reductive amination, or arylation. This orthogonal protecting group strategy is a cornerstone of modern multi-step synthesis.
Safety and Handling
Proper handling is essential when working with this reagent. The following information is derived from supplier Safety Data Sheets (SDS).
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Hazard Classification: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2A); Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3).[6]
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GHS Pictogram: GHS07 (Exclamation Mark).
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Hazard Statements (H-codes):
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Precautionary Statements (P-codes):
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
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P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C or 10-25°C depending on the supplier.[1]
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Personal Protective Equipment (PPE): Always use safety goggles with side-shields, impervious gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation.[6][7]
Conclusion
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is a high-value synthetic intermediate that provides an efficient means of incorporating a protected piperidine-ethyl fragment into target molecules. Its predictable reactivity, coupled with the stability and orthogonal nature of the Boc-protecting group, ensures its continued relevance in the fields of drug discovery and fine chemical synthesis. The protocols and data presented in this guide offer a robust framework for the safe and effective use of this versatile chemical building block.
References
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PubChem (n.d.). tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate. PubChem CID: 15946441. Available at: [Link] (Note: This is a related piperazine analog, but provides context on patent filings for similar structures).
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Carl ROTH (n.d.). tert-Butyl-4-(2-bromoethyl)piperidine-1-carboxylate. Available at: [Link]
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Macmillan Group, Princeton University (n.d.). Supplementary Information. Nature. Available at: [Link] (Note: This document contains spectral data for related, complex molecules synthesized using similar building blocks).
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ResearchGate (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]
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Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science 252 (2019) 022085. Available at: [Link]
Sources
- 1. 169457-73-2|tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate - CAS:169457-73-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemicalbook.com [chemicalbook.com]
